5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one
Overview
Description
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an amino group at the 5-position and a 3-methylbutanoyl group at the 2-position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the 3-Methylbutanoyl Group: The 3-methylbutanoyl group can be attached through an acylation reaction using 3-methylbutanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(3-methylbutanoyl)isoxazole: Lacks the carbonyl group at the 3-position.
5-amino-2-(3-methylbutanoyl)oxazole: Contains an oxygen atom instead of a nitrogen atom in the ring.
5-amino-2-(3-methylbutanoyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one is unique due to the presence of both an amino group and a 3-methylbutanoyl group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSFUMPZLKGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(=O)C=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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